molecular formula C20H37NO2 B15197200 2-Dodecylphenol;formaldehyde;methanamine

2-Dodecylphenol;formaldehyde;methanamine

Cat. No.: B15197200
M. Wt: 323.5 g/mol
InChI Key: TVDWXELHQJBCJA-UHFFFAOYSA-N
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Description

2-Dodecylphenol;formaldehyde;methanamine: is a complex organic compound formed by the reaction of 2-dodecylphenol, formaldehyde, and methanamine This compound is known for its diverse applications in various fields, including industrial chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecylphenol;formaldehyde;methanamine typically involves the following steps:

    Condensation Reaction: 2-Dodecylphenol reacts with formaldehyde in the presence of an acidic or basic catalyst to form a phenolic resin intermediate.

    Amine Addition: Methanamine is then added to the reaction mixture, resulting in the formation of the final compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the mixing of reactants and improve yield. The final product is purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenolic group in the compound can participate in substitution reactions, where other functional groups replace the hydroxyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated phenols, alkylated phenols.

Scientific Research Applications

Chemistry:

    Polymer Synthesis: The compound is used as a monomer in the synthesis of various polymers, including phenolic resins and polyurethanes.

    Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Biology:

    Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and preservatives.

Medicine:

    Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives due to its strong bonding properties.

    Lubricants: It is added to lubricants to improve their performance and stability.

Mechanism of Action

The mechanism of action of 2-dodecylphenol;formaldehyde;methanamine involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, altering their activity. The formaldehyde component can cross-link with amino groups in proteins, leading to changes in protein structure and function. Methanamine can act as a nucleophile, participating in various chemical reactions within biological systems.

Comparison with Similar Compounds

    2-Dodecylphenol: A simpler compound without the formaldehyde and methanamine components.

    Phenol-formaldehyde Resins: Similar in structure but lack the dodecyl and methanamine groups.

    Methanamine Derivatives: Compounds containing methanamine but lacking the phenolic and dodecyl groups.

Uniqueness: The combination of 2-dodecylphenol, formaldehyde, and methanamine in a single compound imparts unique properties, such as enhanced reactivity and stability. This makes it particularly useful in applications requiring strong bonding and antimicrobial activity.

Properties

Molecular Formula

C20H37NO2

Molecular Weight

323.5 g/mol

IUPAC Name

2-dodecylphenol;formaldehyde;methanamine

InChI

InChI=1S/C18H30O.CH5N.CH2O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;2*1-2/h12-13,15-16,19H,2-11,14H2,1H3;2H2,1H3;1H2

InChI Key

TVDWXELHQJBCJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1O.CN.C=O

Origin of Product

United States

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